
2419-56-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid 5-tert-butyl ester . It is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is primarily used in peptide synthesis and serves as a protective group for the carboxyl group in amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Glutamic acid 5-tert-butyl ester can be synthesized through the reaction of L-glutamic acid with tert-butyl acetate. The reaction typically involves the following steps:
Reaction Setup: In a reaction vessel, L-glutamic acid is mixed with tert-butyl acetate.
Catalyst Addition: A catalyst, such as high chloric acid, is added to facilitate the reaction.
Reaction Conditions: The mixture is stirred at a controlled temperature, usually around 10°C, for 48 hours.
Product Isolation: The reaction mixture is then cooled, and the product is extracted using a suitable solvent.
Industrial Production Methods
In industrial settings, the production of L-Glutamic acid 5-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of L-glutamic acid and tert-butyl acetate are used.
Continuous Stirring: The reaction mixture is continuously stirred to ensure uniformity.
Temperature Control: Industrial reactors maintain precise temperature control to optimize yield.
Purification: The product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid 5-tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-glutamic acid and tert-butyl alcohol.
Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: L-glutamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives of L-glutamic acid.
Applications De Recherche Scientifique
L-Glutamic acid 5-tert-butyl ester has several applications in scientific research:
Peptide Synthesis: It is widely used as a protective group in peptide synthesis to prevent unwanted reactions at the carboxyl group.
Biological Studies: The compound is used in studies involving amino acid metabolism and enzyme interactions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds
Mécanisme D'action
The mechanism of action of L-Glutamic acid 5-tert-butyl ester involves its role as a protective group in peptide synthesis. By protecting the carboxyl group, it allows for selective reactions at other functional groups. This selective protection is crucial in the stepwise synthesis of peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid: The parent compound without the tert-butyl ester group.
L-Glutamic acid methyl ester: Another ester derivative used in peptide synthesis.
L-Glutamic acid benzyl ester: A similar compound with a benzyl protective group.
Uniqueness
L-Glutamic acid 5-tert-butyl ester is unique due to its tert-butyl protective group, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in peptide synthesis where selective protection is required .
Propriétés
Numéro CAS |
2419-56-6 |
|---|---|
Poids moléculaire |
203.2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


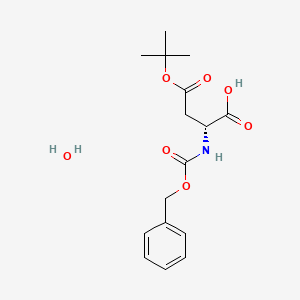


![(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B612903.png)
![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)
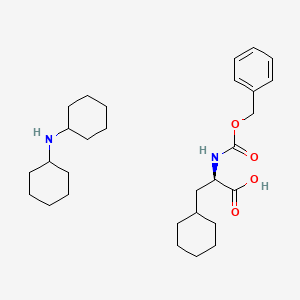
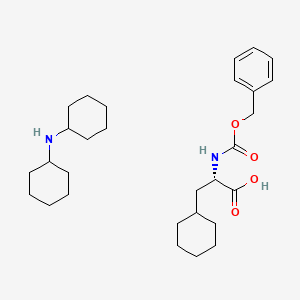
![N-cyclohexylcyclohexanamine;8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B612911.png)
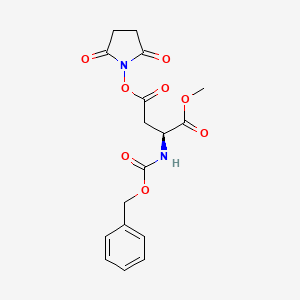
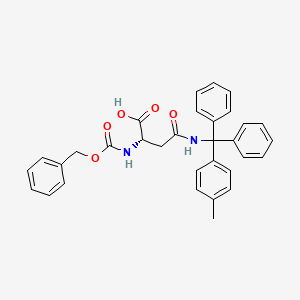

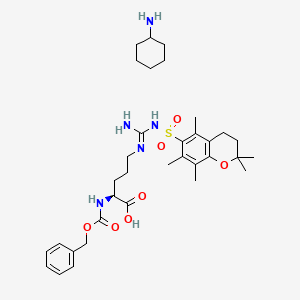
![(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B612920.png)
